molecular formula C21H15NO5 B2433574 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile CAS No. 898430-35-8

2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile

Cat. No.: B2433574
CAS No.: 898430-35-8
M. Wt: 361.353
InChI Key: YNLFYXMNWQYECT-UHFFFAOYSA-N
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Description

2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is a complex organic compound that features a unique combination of benzo[d]furan and chromen-2-one structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile typically involves multiple steps, including the formation of the benzo[d]furan and chromen-2-one moieties, followed by their coupling. Common synthetic routes include:

    Formation of Benzo[d]furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Chromen-2-one Moiety: This involves the condensation of salicylaldehyde derivatives with active methylene compounds.

    Coupling Reaction: The final step involves the coupling of the benzo[d]furan and chromen-2-one moieties through an ether linkage, often using reagents like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]furan and chromen-2-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile
  • 2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanol

Uniqueness

2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is unique due to its specific combination of benzo[d]furan and chromen-2-one structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-12-8-18-14(10-17(12)25-7-6-22)15(11-20(23)26-18)19-9-13-4-3-5-16(24-2)21(13)27-19/h3-5,8-11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLFYXMNWQYECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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